Cyclopropyl-[4-(oxolan-3-ylsulfonyl)-1,4-diazepan-1-yl]methanone
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Overview
Description
Cyclopropyl-[4-(oxolan-3-ylsulfonyl)-1,4-diazepan-1-yl]methanone is a synthetic organic compound that features a cyclopropyl group, an oxolan-3-ylsulfonyl group, and a 1,4-diazepan-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[4-(oxolan-3-ylsulfonyl)-1,4-diazepan-1-yl]methanone typically involves multiple steps, including the formation of the cyclopropyl group and the incorporation of the oxolan-3-ylsulfonyl and diazepan-1-yl groups. Common synthetic routes may involve:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Incorporation of the Oxolan-3-ylsulfonyl Group: This step may involve sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Formation of the 1,4-Diazepan-1-yl Group: This can be synthesized through cyclization reactions involving diamines and appropriate electrophiles.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[4-(oxolan-3-ylsulfonyl)-1,4-diazepan-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide or sulfone derivatives.
Scientific Research Applications
Cyclopropyl-[4-(oxolan-3-ylsulfonyl)-1,4-diazepan-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Cyclopropyl-[4-(oxolan-3-ylsulfonyl)-1,4-diazepan-1-yl]methanone involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts conformational rigidity, which can enhance binding affinity to target proteins. The oxolan-3-ylsulfonyl group may participate in hydrogen bonding and electrostatic interactions, while the diazepan-1-yl group can modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl-[4-(isoquinolin-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone
- Cyclopropyl-[4-(pyridin-3-ylsulfonyl)-1,4-diazepan-1-yl]methanone
Uniqueness
Cyclopropyl-[4-(oxolan-3-ylsulfonyl)-1,4-diazepan-1-yl]methanone is unique due to the presence of the oxolan-3-ylsulfonyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with improved efficacy and selectivity.
Properties
IUPAC Name |
cyclopropyl-[4-(oxolan-3-ylsulfonyl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S/c16-13(11-2-3-11)14-5-1-6-15(8-7-14)20(17,18)12-4-9-19-10-12/h11-12H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONMFPOYNSTTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CCOC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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